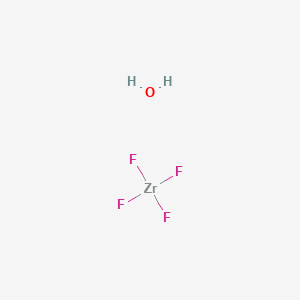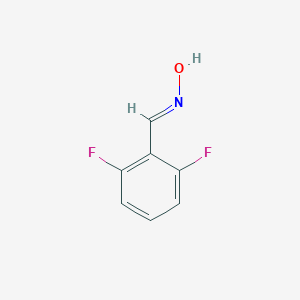![molecular formula C21H21BrN2S2 B096550 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) CAS No. 17389-14-9](/img/structure/B96550.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then cause oxidative damage to cellular components, leading to cell death.
Biochemische Und Physiologische Effekte
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. Additionally, its antimicrobial and antioxidant properties make it a promising candidate for further research. However, limitations include the need for exposure to light for its mechanism of action, as well as the potential for oxidative damage to healthy cells.
Zukünftige Richtungen
There are several future directions for research on Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1). One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, further investigation into its antimicrobial and antioxidant properties may lead to the development of new treatments for various diseases. Finally, research into the mechanism of action of this compound may provide insights into the development of new drugs with similar properties.
Synthesemethoden
The synthesis of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) involves the reaction of 3-ethyl-2-benzothiazolinone with ethyl bromoacetate and sodium ethoxide. The resulting product is then reacted with 3-ethyl-2-(3-formyl-2-oxo-2,3-dihydrobenzothiazol-3-ylidene) propionic acid to produce the final compound.
Wissenschaftliche Forschungsanwendungen
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions, as well as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been investigated for its antimicrobial and antioxidant properties.
Eigenschaften
CAS-Nummer |
17389-14-9 |
|---|---|
Produktname |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) |
Molekularformel |
C21H21BrN2S2 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C21H21N2S2.BrH/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XMMSIZBVTLPHSO-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-] |
Andere CAS-Nummern |
17389-14-9 |
Synonyme |
3-ethyl-2-(3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl)benzothiazolium EEBPB iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



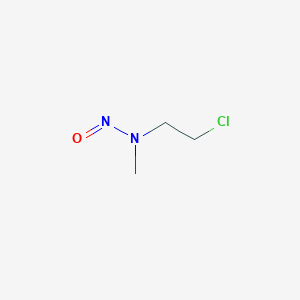
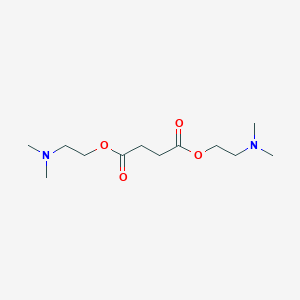
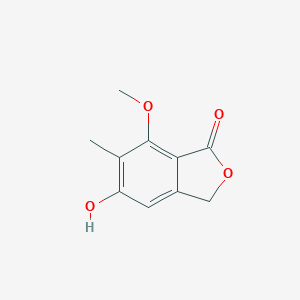
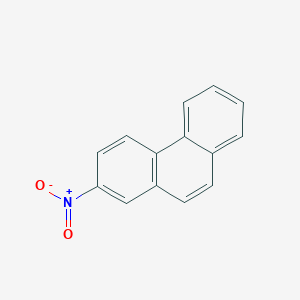
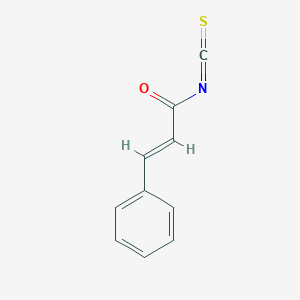
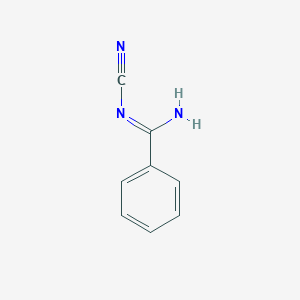
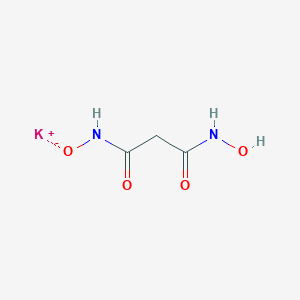
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
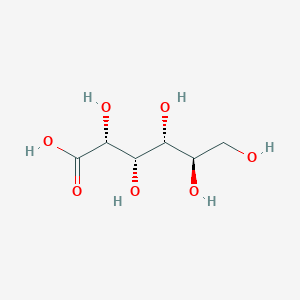
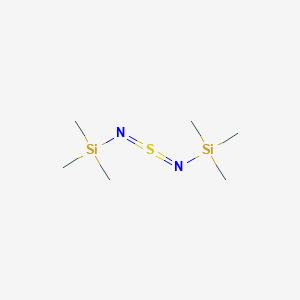
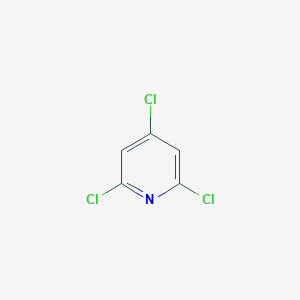
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
